Methyl 5-bromo-2-(methylamino)benzoate
Overview
Description
Methyl 5-bromo-2-(methylamino)benzoate: is an organic compound characterized by a bromine atom and a methylamino group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-methylaminobenzoic acid followed by esterification with methanol.
Direct Esterification: Another method involves the direct esterification of 5-bromo-2-(methylamino)benzoic acid with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control of temperature and pressure ensures high yield and purity.
Continuous Flow Process: Some advanced production facilities may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halides and other substituted benzoates.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-(methylamino)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the design of new drugs, especially those targeting neurological and inflammatory disorders. Industry: The compound finds applications in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-(methylamino)benzoate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Inhibiting specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: Similar structure but different core ring system.
Methyl 5-bromo-2-(ethylamino)benzoate: Similar but with an ethylamino group instead of methylamino.
Uniqueness:
Higher Reactivity: Due to the presence of the bromine atom, Methyl 5-bromo-2-(methylamino)benzoate is more reactive in substitution reactions compared to its ethylamino counterpart.
Versatility: Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and applications make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRZARLAYWDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518078 | |
Record name | Methyl 5-bromo-2-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33922-96-2 | |
Record name | Methyl 5-bromo-2-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-2-(methylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.